molecular formula C32H43NO5 B10835276 methyl (4aS,6aS,6bR,8aR,12aS,14aS)-11-cyano-14a-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-3,4,5,6,7,8,8a,14b-octahydro-1H-picene-4a-carboxylate

methyl (4aS,6aS,6bR,8aR,12aS,14aS)-11-cyano-14a-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-3,4,5,6,7,8,8a,14b-octahydro-1H-picene-4a-carboxylate

Cat. No.: B10835276
M. Wt: 521.7 g/mol
InChI Key: QBHNHKNDTFTWNV-BTIYJVALSA-N
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Description

“PMID28454500-Compound-13” is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial enzyme that plays a significant role in cellular energy homeostasis. This compound has garnered attention due to its potential therapeutic applications in metabolic disorders, including diabetes and obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID28454500-Compound-13” involves multiple steps, starting from commercially available starting materials. The key steps include:

  • Formation of an intermediate through a series of condensation reactions.
  • Cyclization of the intermediate to form the core structure.
  • Functionalization of the core structure to introduce specific substituents.

Industrial Production Methods: Industrial production of “PMID28454500-Compound-13” typically involves optimizing the reaction conditions to maximize yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions: “PMID28454500-Compound-13” undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

“PMID28454500-Compound-13” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID28454500-Compound-13” involves the activation of AMP-activated protein kinase (AMPK). This activation occurs through:

Comparison with Similar Compounds

“PMID28454500-Compound-13” is unique compared to other similar compounds due to its selectivity and potency in activating AMP-activated protein kinase. Similar compounds include:

Properties

Molecular Formula

C32H43NO5

Molecular Weight

521.7 g/mol

IUPAC Name

methyl (4aS,6aS,6bR,8aR,12aS,14aS)-11-cyano-14a-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-3,4,5,6,7,8,8a,14b-octahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C32H43NO5/c1-26(2)11-13-31(25(36)38-8)14-12-30(7)29(6)10-9-20-27(3,4)24(35)19(18-33)16-28(20,5)21(29)15-23(34)32(30,37)22(31)17-26/h15-16,20,22,37H,9-14,17H2,1-8H3/t20-,22?,28-,29+,30-,31-,32+/m0/s1

InChI Key

QBHNHKNDTFTWNV-BTIYJVALSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@](C1=CC(=O)[C@]4([C@]2(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)O)(C=C(C(=O)C3(C)C)C#N)C

Canonical SMILES

CC1(CCC2(CCC3(C4(CCC5C(C(=O)C(=CC5(C4=CC(=O)C3(C2C1)O)C)C#N)(C)C)C)C)C(=O)OC)C

Origin of Product

United States

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